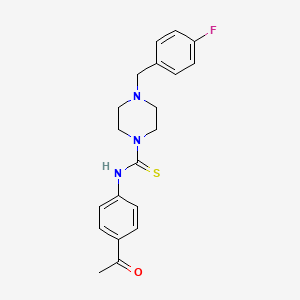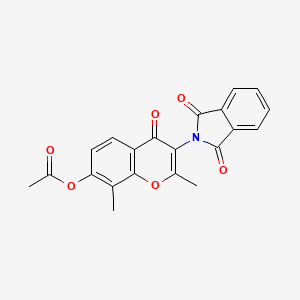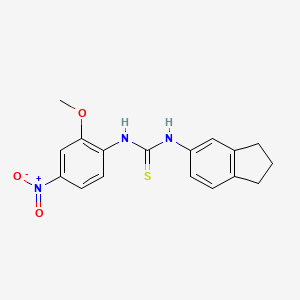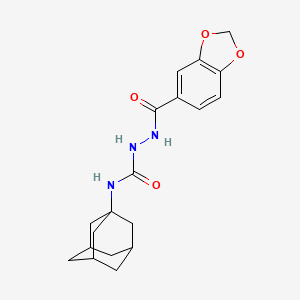
1-(4-Nitrophenyl)-3-(2-phenoxyphenyl)urea
Overview
Description
N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a phenoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea typically involves the reaction of 4-nitroaniline with 2-phenoxyaniline in the presence of a suitable coupling agent. One common method involves the use of carbonyldiimidazole (CDI) as the coupling agent. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Nitro derivatives of N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea.
Reduction: Amino derivatives of N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-N’-(2-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a phenoxyphenyl group.
N-(4-nitrophenyl)-N’-(2-methylphenyl)urea: Similar structure but with a methylphenyl group instead of a phenoxyphenyl group.
N-(4-nitrophenyl)-N’-(2-aminophenyl)urea: Similar structure but with an aminophenyl group instead of a phenoxyphenyl group.
The uniqueness of N-(4-nitrophenyl)-N’-(2-phenoxyphenyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(2-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(20-14-10-12-15(13-11-14)22(24)25)21-17-8-4-5-9-18(17)26-16-6-2-1-3-7-16/h1-13H,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPSUBJRKVSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![METHYL 2-({[3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4130885.png)
![4-ethyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4130897.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4130902.png)
![6,7-DIMETHOXY-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4130907.png)
![4-[({[(4-nitrophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4130915.png)
![N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4130922.png)

![methyl 4-[({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B4130941.png)
![methyl 6-methyl-2-[({4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4130957.png)
![ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4130959.png)
![[5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone](/img/structure/B4130967.png)

